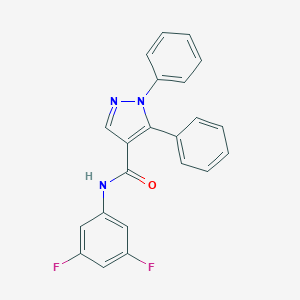![molecular formula C24H22N4O3 B287451 ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the differentiation, survival, and function of monocytes, macrophages, and osteoclasts. E7046 has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune diseases, and bone disorders.
Mecanismo De Acción
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of CSF1R, which is expressed on the surface of macrophages, monocytes, and osteoclasts. CSF1R activation leads to the recruitment, differentiation, and survival of these cells, which play a crucial role in various physiological and pathological processes. ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate binds to the ATP-binding site of CSF1R and prevents its activation, resulting in the inhibition of downstream signaling pathways and cellular responses.
Biochemical and Physiological Effects:
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells that are dependent on CSF1R signaling. It also reduces the number and activation of macrophages and monocytes in autoimmune diseases, leading to a decrease in inflammation and tissue damage. In bone disorders, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate inhibits osteoclast differentiation and function, resulting in a decrease in bone resorption and an increase in bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency and selectivity for CSF1R, its ability to inhibit the activity of CSF1R in vivo, and its favorable pharmacokinetic profile. However, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy and reproducibility in some experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. One direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases that are dependent on CSF1R signaling, such as chronic obstructive pulmonary disease and Alzheimer's disease. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate, which may improve its efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate involves several steps, starting from readily available starting materials. The first step is the preparation of 2-methyl-6-nitro-4-(4-methylphenoxy)pyrimidine, which is then reduced to 2-methyl-6-amino-4-(4-methylphenoxy)pyrimidine. The amino group is then protected with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the desired product, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. The final step involves the deprotection of the Boc group to obtain the free amine.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied in various preclinical models, including cancer, autoimmune diseases, and bone disorders. In cancer, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has shown potent antitumor activity in vitro and in vivo, especially in tumors that are dependent on CSF1R signaling, such as breast cancer, glioblastoma, and pancreatic cancer. In autoimmune diseases, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has demonstrated efficacy in reducing the number and activation of macrophages and monocytes, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis and multiple sclerosis. In bone disorders, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has shown potential as a treatment for osteoporosis and bone metastasis by inhibiting osteoclast differentiation and function.
Propiedades
Nombre del producto |
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Fórmula molecular |
C24H22N4O3 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
ethyl 1-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C24H22N4O3/c1-4-30-24(29)20-15-25-28(23(20)18-8-6-5-7-9-18)21-14-22(27-17(3)26-21)31-19-12-10-16(2)11-13-19/h5-15H,4H2,1-3H3 |
Clave InChI |
DSTQFXNXZURETJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)










